2-(2,6-DICHLOROPHENYL)-N-(4-PYRIDINYL)ACETAMIDE

概要

説明

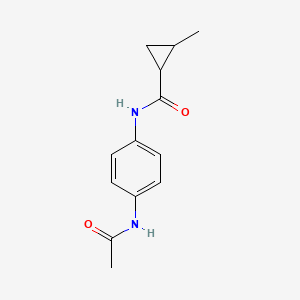

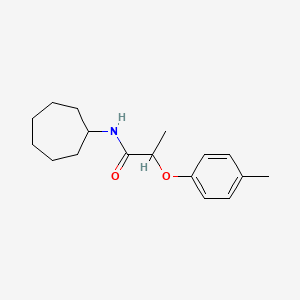

2-(2,6-DICHLOROPHENYL)-N-(4-PYRIDINYL)ACETAMIDE is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a pyridinyl group attached to an acetamide moiety

作用機序

Target of Action

It’s structurally similar to diclofenac , a non-steroidal anti-inflammatory drug (NSAID), which primarily targets cyclooxygenase (COX)-1 and COX-2 enzymes . These enzymes are responsible for producing prostaglandins, which contribute to inflammation and pain signaling .

Mode of Action

If we consider its structural similarity to diclofenac, it may also inhibit cox-1 and cox-2 enzymes . This inhibition reduces the production of prostaglandins, thereby decreasing inflammation and pain .

Biochemical Pathways

The compound undergoes bioactivation by cytochrome P450 oxidation to chemically reactive metabolites . These metabolites can react with endogenous nucleophiles such as glutathione (GSH) and proteins . This process may play a role in the idiosyncratic hepatotoxicity associated with the drug .

Pharmacokinetics

Diclofenac, a structurally similar compound, is 100% absorbed after oral administration compared to intravenous (iv) administration . Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . Food has no significant effect on the extent of Diclofenac absorption .

Result of Action

The inhibition of cox-1 and cox-2 enzymes, as seen in diclofenac, results in a decrease in prostaglandin synthesis . This leads to a reduction in inflammation and pain .

Safety and Hazards

将来の方向性

Future research could focus on the synthesis, characterization, and application of “2-(2,6-dichlorophenyl)-N-4-pyridinylacetamide”. For instance, a study on polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, a potential non-steroidal anti-inflammatory drug, was conducted to investigate the effect of double Cl–CH3 exchange .

生化学分析

Biochemical Properties

2-(2,6-dichlorophenyl)-N-4-pyridinylacetamide has been found to interact with various enzymes and proteins. For instance, it has been associated with the inhibition of the Carbonyl Reductase enzyme . This enzyme plays a crucial role in the development of resistance to anticancer treatment .

Cellular Effects

The compound has shown significant effects on various types of cells and cellular processes. For example, it has been observed to suppress pain responses in rats in a dose-dependent manner . It also significantly reduced knee joint swelling in a rabbit arthritis model .

Molecular Mechanism

At the molecular level, 2-(2,6-dichlorophenyl)-N-4-pyridinylacetamide exerts its effects through various mechanisms. It has been suggested that it undergoes bioactivation by cytochrome P450 oxidation to chemically reactive metabolites . These metabolites are capable of reacting with endogenous nucleophiles such as glutathione (GSH) and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,6-dichlorophenyl)-N-4-pyridinylacetamide have been observed to change over time. For instance, a single intra-articular administration of the compound was shown to exert analgesic and anti-inflammatory effects for 28 days in non-clinical pharmacological studies .

Dosage Effects in Animal Models

The effects of 2-(2,6-dichlorophenyl)-N-4-pyridinylacetamide vary with different dosages in animal models. A single intra-articular administration of the compound significantly suppressed pain responses in rats in a dose-dependent manner .

Metabolic Pathways

2-(2,6-dichlorophenyl)-N-4-pyridinylacetamide is involved in various metabolic pathways. It undergoes bioactivation by cytochrome P450 oxidation to chemically reactive metabolites . These metabolites can then interact with endogenous nucleophiles such as glutathione (GSH) and proteins .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-DICHLOROPHENYL)-N-(4-PYRIDINYL)ACETAMIDE typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures.

化学反応の分析

Types of Reactions

2-(2,6-DICHLOROPHENYL)-N-(4-PYRIDINYL)ACETAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-(2,6-DICHLOROPHENYL)-N

特性

IUPAC Name |

2-(2,6-dichlorophenyl)-N-pyridin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-11-2-1-3-12(15)10(11)8-13(18)17-9-4-6-16-7-5-9/h1-7H,8H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKXSNDKACEJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)NC2=CC=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49819673 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B4432025.png)

![CYCLOPENTYL{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B4432028.png)

![N~1~-[3-(ACETYLAMINO)PHENYL]-2,3-DICHLOROBENZAMIDE](/img/structure/B4432046.png)

![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-5-(4-methylpiperazin-1-yl)pyridazin-3-one](/img/structure/B4432066.png)

![Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B4432074.png)

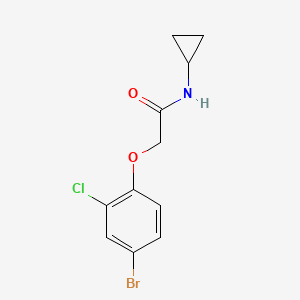

![N-[2-(4-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4432096.png)

![(4,5-DIMETHYL-3-THIENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B4432098.png)

![1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE](/img/structure/B4432108.png)